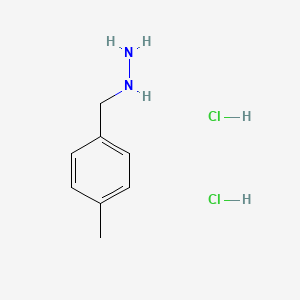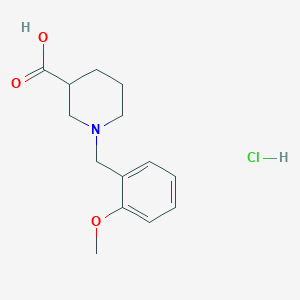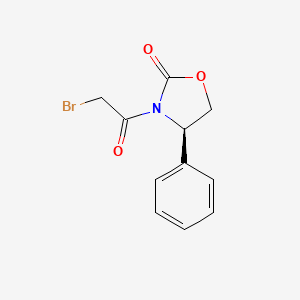![molecular formula C18H23NO B1389251 N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine CAS No. 1040690-03-6](/img/structure/B1389251.png)
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine
描述
准备方法
The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with phenylacetyl chloride to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
化学反应分析
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
科学研究应用
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions . Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
作用机制
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar compounds to N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine include:
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: This compound has a similar structure but with a butyl group instead of a phenyl group.
2-(3,5-Dimethylphenoxy)ethanamine: This compound lacks the phenyl group present in this compound.
属性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-11-15(2)13-18(12-14)20-10-9-19-16(3)17-7-5-4-6-8-17/h4-8,11-13,16,19H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHCAJZWLGQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)



![(2Z)-2-{[4-(2-fluorophenyl)piperazin-1-yl]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B1389186.png)

